N-[9-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Description
This compound (referred to as the target compound) is a modified nucleoside derivative designed for therapeutic oligonucleotide applications. Its structure features a purine core (6-oxo-1H-purin-2-yl) linked to a ribose-like oxolane moiety substituted with a tert-butyl(dimethyl)silyl (TBDMS) protecting group at the 3'-position, a hydroxymethyl group at the 5'-position, and a hydroxyl group at the 4'-position . The TBDMS group is critical for stabilizing the hydroxyl group during solid-phase oligonucleotide synthesis, a common strategy to prevent undesired side reactions .
Properties
IUPAC Name |
N-[9-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O6Si/c1-10(2)16(28)23-19-22-15-12(17(29)24-19)21-9-25(15)18-14(13(27)11(8-26)30-18)31-32(6,7)20(3,4)5/h9-11,13-14,18,26-27H,8H2,1-7H3,(H2,22,23,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUCCPHGYWSUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride, followed by the formation of the purine base and its subsequent attachment to the modified ribose sugar. The reaction conditions often involve the use of solvents like methylene chloride and bases such as imidazole .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[9-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the purine base can be reduced to form alcohols.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like tetrabutylammonium fluoride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
N-[9-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[9-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of nucleoside analogs with structural variations that influence their physicochemical properties, synthetic utility, and biological interactions. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Structural Differences
Protecting Groups :
- The target compound uses TBDMS at the 3'-position, which is smaller and less polar than the bis(4-methoxyphenyl)(phenyl)methyl (trityl) group in Compound 43. TBDMS offers moderate steric hindrance, balancing stability and ease of removal .
- Compounds like 12 and CAS 1404463-20-2 employ DMT or phosphoramidate groups, which are bulkier and facilitate chromatographic purification .
Functional Groups: The 5'-hydroxymethyl group in the target compound contrasts with the sulfanylmethyl group in Compound 42. The latter enables disulfide bond formation for targeted drug delivery but is prone to oxidation .
Backbone Modifications :
- Phosphorothioate linkages (e.g., Compound 12) improve nuclease resistance compared to the unmodified phosphate in the target compound .
Analytical Comparison
LC/MS Data :
NMR Profiles :
Research Findings and Implications
- Stability : The TBDMS group in the target compound provides superior stability over free hydroxyls (e.g., Compound 42) during prolonged oligonucleotide synthesis .
- Biological Activity : While the target compound lacks nuclease-resistant modifications, its hydroxymethyl group may facilitate prodrug strategies through esterification .
- Purification Challenges : The absence of a DMT group in the target compound complicates purification compared to Compounds 12 and 43, necessitating alternative methods like reverse-phase HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
